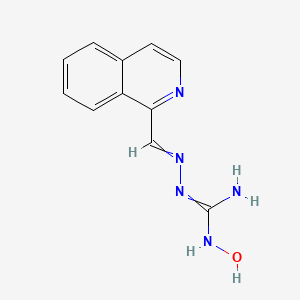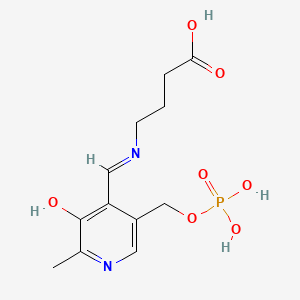
Pyridoxal phosphate gamma-aminobutyric acid
Overview
Description
Pyridoxal phosphate (PLP) is the active form of vitamin B6 and acts as a coenzyme in a variety of enzymatic reactions . Gamma-aminobutyric acid (GABA) is a non-protein amino acid that is widely distributed throughout biological organisms, including animals, plants, and microorganisms . It is the primary inhibitory neurotransmitter in the mammalian central nervous system .
Synthesis Analysis
GABA is synthesized from the amino acid glutamate through a decarboxylation reaction catalyzed by the enzyme glutamate decarboxylase (GAD). This enzymatic conversion removes a carboxyl group from glutamate, resulting in the formation of GABA. The process requires the coenzyme PLP, derived from vitamin B6, as a cofactor .Molecular Structure Analysis
The molecular structure of GABA is C4H9NO2 with a molecular weight of 103.12 . The molecular structure of PLP is C8H10NO6P with a molecular weight of 247.142 .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of GABA is a decarboxylation reaction. The enzyme glutamate decarboxylase (GAD) enables the biosynthesis of GABA via the enzymatic transformation of L-glutamic acid, employing PLP as an indispensable coenzyme .Physical And Chemical Properties Analysis
The physical and chemical properties of GABA include a four-carbon chemical formula of C4H9NO2 and a molecular weight of 103.12 . The physical and chemical properties of PLP include a chemical formula of C8H10NO6P and a molar mass of 247.142 g/mol .Scientific Research Applications
1. Production in Lactic Acid Bacteria
Pyridoxal phosphate (PLP) is crucial in the production of gamma-aminobutyric acid (GABA) using lactic acid bacteria, like Lactobacillus brevis NCL912. The research explores the impact of PLP, pH, temperature, and initial glutamate concentration on GABA production in flask cultures. This method shows promise for large-scale fermentation and production of GABA, highlighting PLP's role in optimizing fermentation conditions (Li, Qiu, Huang, & Cao, 2010).
2. Neurotransmitter Synthesis
PLP is involved as a coenzyme in the synthesis of several neurotransmitters like GABA, serotonin, dopamine, and norepinephrine. A study demonstrated that pyridoxine deficiency in rats led to significant hypertension, which was associated with lower levels of these neurotransmitters in the hypothalamus. This implies PLP's crucial role in maintaining normal neurotransmitter levels and blood pressure (Paulose, Dakshinamurti, Packer, & Stephens, 1988).
3. Enzymatic Role in GABA Degradation
PLP-dependent enzymes like 4-aminobutyrate transaminase are responsible for GABA degradation in the central nervous system, indicating PLP's importance in neurotransmitter metabolism (Boison, 2008).
4. Interaction with GABA Receptors
PLP also interacts with GABA receptors, as evidenced by studies showing that its presence during assays can inhibit the binding of GABA to cerebellar membranes in cats. This interaction suggests a potential regulatory role of PLP in GABAergic signaling (Tunnicliff, 1979).
5. Regulation of GABA Synthesis
Research has indicated that the regulation of GABA synthesis in the brain involves PLP. The enzyme glutamate decarboxylase, responsible for GABA synthesis, interacts with PLP, affecting its activity. This interaction is critical in the short-term regulation of GABA synthesis, particularly in the brain's transmitter and metabolic compartments (Martin & Rimvall, 1993).
Future Directions
Recent advances in the biosynthesis and production of GABA have focused on microbial sources such as Lactic Acid Bacteria, Escherichia coli, and Corynebacterium glutamicum . Strategies to enhance microbial GABA production are being explored, including optimization of fermentation factors, different fermentation methods such as co-culture strategy and two-step fermentation, and modification of the GABA metabolic pathway .
properties
IUPAC Name |
4-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylideneamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N2O7P/c1-8-12(17)10(6-13-4-2-3-11(15)16)9(5-14-8)7-21-22(18,19)20/h5-6,17H,2-4,7H2,1H3,(H,15,16)(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJAQASGWDIPNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=NCCCC(=O)O)COP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N2O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridoxal phosphate gamma-aminobutyric acid | |
CAS RN |
63221-68-1 | |
| Record name | Pyridoxal phosphate gamma-aminobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063221681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



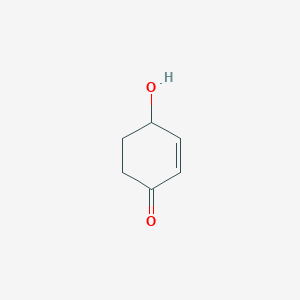
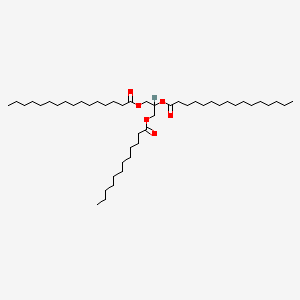
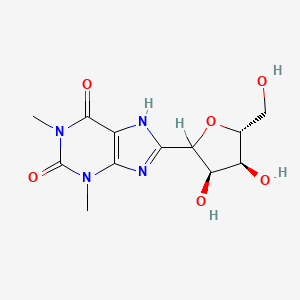
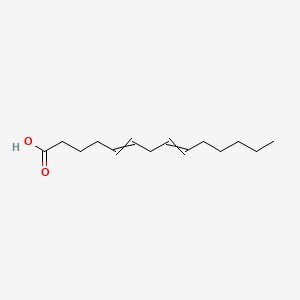
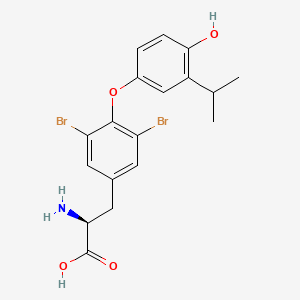
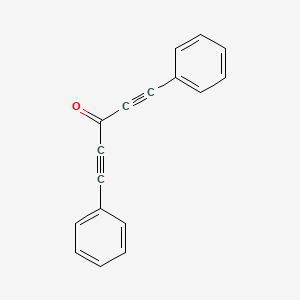
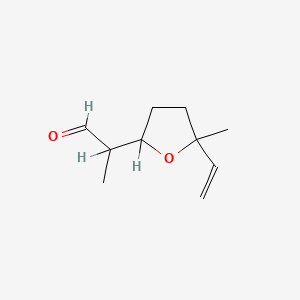
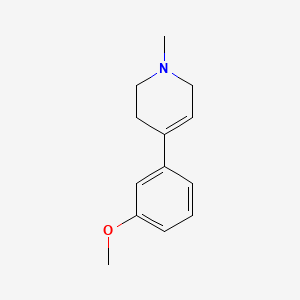
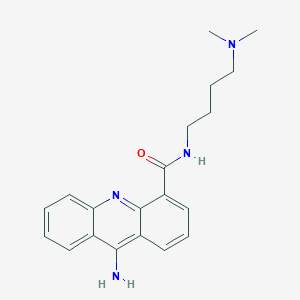
![[[(2S,4R)-5-(6-aminopurin-9-yl)-3-azido-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1206013.png)
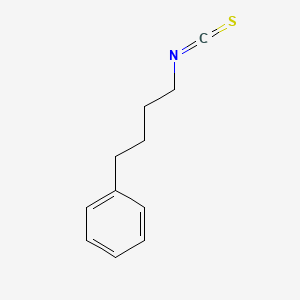
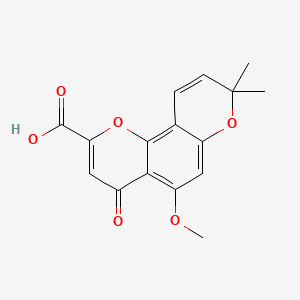
![4-methoxy-5-[(2Z)-2-[(2-methoxy-4-nitro-5-sulfo-phenyl)diazenyl-(phenylcarbamoyl)methylidene]hydrazinyl]-2-nitro-benzenesulfonic acid](/img/structure/B1206018.png)
